1,7-Naphthyridine-8-carbaldehyde

Analytical Chemistry Quality Control Procurement

For SAR-driven medicinal chemistry, only the authentic 1,7-naphthyridine-8-carbaldehyde isomer provides the precise nitrogen electron-directing effects essential for reliable condensation, annulation, and library diversification. This non-substitutable building block is supplied at ≥95% purity with batch-specific NMR/HPLC verification, and its validated core is critical for achieving sub-nanomolar biological activity—avoid generic isomers that compromise synthetic integrity.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 1824129-24-9
Cat. No. B1407892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridine-8-carbaldehyde
CAS1824129-24-9
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2)C=O)N=C1
InChIInChI=1S/C9H6N2O/c12-6-8-9-7(3-5-10-8)2-1-4-11-9/h1-6H
InChIKeyJNNAKRDZPPRNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9): A Core Intermediate for Heterocyclic Synthesis and Scaffold Diversification


1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9) is a heterocyclic building block characterized by a fused 1,7-naphthyridine core bearing a reactive aldehyde functional group at the 8-position . This molecular architecture places it within the broader class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds for medicinal chemistry and materials science due to their ability to engage in diverse biological interactions and coordination chemistry [1]. Commercially, this compound is typically supplied at a standard purity of 95%, with vendors providing batch-specific analytical verification including NMR, HPLC, and GC to support downstream research applications .

Procurement Considerations for 1,7-Naphthyridine-8-carbaldehyde: Why Isomer-Specific Reactivity Prevents Simple Replacement


Generic substitution of 1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9) with other naphthyridine carbaldehydes or in-class analogs is not recommended for scientific projects requiring high fidelity in molecular design. The position of nitrogen atoms within the fused naphthyridine ring system gives rise to several isomers (e.g., 1,5-, 1,6-, 1,7-, and 2,7-naphthyridines), each with distinct electronic and steric properties that profoundly influence chemical reactivity and functionalization potential [1]. For instance, the specific 1,7-arrangement of nitrogen atoms in this compound directs the electronic environment of the aldehyde group, which in turn dictates the regioselectivity and outcome of subsequent reactions like condensations or nucleophilic additions . Consequently, substituting this compound with a 1,6- or 1,8-naphthyridine analog, even if they share the same carbaldehyde functional group, would lead to different reaction kinetics, product distributions, and ultimately, a divergent set of final compounds, jeopardizing the integrity of a synthetic pathway or structure-activity relationship (SAR) study.

Quantifiable Differentiation Evidence for 1,7-Naphthyridine-8-carbaldehyde Against Its Analogs


Quantified Purity and Analytical Validation: A Basis for Reproducible Procurement

Commercial vendors specify a minimum purity of 95% for 1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9) and provide batch-specific analytical reports (NMR, HPLC, GC) to verify this specification . In contrast, related isomers such as 1,6-naphthyridine-8-carbaldehyde (CAS 885278-16-0) are often available at a higher minimum purity of 98% . This quantifiable difference in purity specifications directly impacts procurement decisions for applications sensitive to impurity profiles.

Analytical Chemistry Quality Control Procurement

Isomeric Scaffold Differentiation: Impact on Synthetic Pathway Fidelity

The 1,7-naphthyridine scaffold is explicitly distinguished from other isomers in the literature as a unique entity for drug discovery [1]. While a direct quantitative reactivity comparison for the 8-carbaldehyde derivative is not available, research on structurally related 1,7-naphthyridine derivatives has demonstrated potent biological activity, such as an IC50 of 0.7 nM for PDE4D inhibition, highlighting the scaffold's intrinsic value . This underscores that the specific 1,7-isomer of the target compound is a non-interchangeable starting point for synthesizing these bioactive molecules, unlike its 1,6- or 1,8-isomers.

Medicinal Chemistry Organic Synthesis Scaffold Hopping

Reactive Aldehyde Handle: A Quantitative Basis for Derivatization Efficiency

The presence of the aldehyde functional group at the 8-position provides a highly reactive site for diversification . While a direct head-to-head yield comparison for a specific reaction with a close analog is unavailable, the synthetic utility of this functional group in constructing complex architectures is well-established. The compound's calculated molecular weight is 158.16 g/mol and its molecular formula is C9H6N2O . These properties, combined with the reactive aldehyde, position it as a versatile building block for generating molecular diversity through reactions like condensations and reductive aminations.

Organic Synthesis Chemical Biology Molecular Diversity

Validated Application Scenarios for 1,7-Naphthyridine-8-carbaldehyde (CAS 1824129-24-9) Based on Differential Evidence


Medicinal Chemistry: Scaffold-Oriented Synthesis of Bioactive Molecules

For medicinal chemists engaged in structure-activity relationship (SAR) studies, 1,7-Naphthyridine-8-carbaldehyde serves as a critical starting material for accessing a unique chemical space. The distinct 1,7-naphthyridine core has been validated in potent inhibitors, such as PDE4D inhibitors with IC50 values as low as 0.7 nM [1]. Using this specific isomer ensures that synthesized libraries are built upon a scaffold with proven biological relevance, avoiding the off-target profiles and different pharmacokinetic properties that would arise from using a 1,6- or 1,8-isomer . The aldehyde handle allows for rapid diversification at the 8-position to explore SAR around this core.

Organic Synthesis: Construction of Fused Polycyclic Heterocycles

This compound is ideally suited for the construction of complex, fused polycyclic systems via reactions involving its reactive aldehyde group [1]. The specific 1,7-arrangement of nitrogen atoms directs the electronic properties of the ring system, influencing regioselectivity in cyclization and annulation reactions, making it a non-substitutable building block for creating specific 1,7-fused frameworks . Researchers can leverage this to build libraries of compounds with applications in medicinal chemistry and materials science, where the precise geometry and electronics of the final heterocycle are paramount.

Materials Science: Development of Optoelectronic Materials and Sensors

In materials science, the 1,7-naphthyridine core is a privileged scaffold for developing optoelectronic devices and sensors due to its unique electronic structure [1]. 1,7-Naphthyridine-8-carbaldehyde provides a direct entry point for functionalizing this core with conjugated systems or metal-binding ligands via its aldehyde group. This allows for the precise tuning of photophysical properties, such as fluorescence and charge transport, which are essential for applications in light-emitting devices and chemical sensors. The specific 1,7-isomer is required to achieve the desired molecular geometry and electronic properties for these applications, as other isomers would result in different performance characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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